![molecular formula C14H7ClF6O2S B1273967 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-94-7](/img/structure/B1273967.png)
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Overview
Description
The compound "3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride" is a functional aromatic sulfonyl chloride derivative. It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This structure suggests that the compound could be a key intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of related aromatic sulfonyl chlorides has been described in the literature. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, involves a multi-step process starting from 1,3-bis(trifluoromethyl)benzene, which undergoes bromination, carboxylation, and chlorination to yield the final product with a total yield of 61.7% . The synthesis of other functional aromatic multisulfonyl chlorides has been achieved through a sequence of reactions, including oxidative chlorination as a key step . These methods highlight the importance of reaction conditions such as temperature and the use of catalysts or reagents like sulfuric acid and dimethyl sulfoxide in optimizing yields and product purity.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is typically characterized by spectroscopic methods such as NMR. For example, the conformation of multisulfonyl chlorides has been investigated using ^1H NMR spectroscopy . The presence of electron-withdrawing trifluoromethyl groups in the compound of interest would likely influence its chemical shifts and coupling constants, providing insights into its electronic structure and conformation.
Chemical Reactions Analysis
Sulfonyl chlorides are known to be reactive intermediates in various chemical reactions. They can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. For instance, 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides have been used as catalysts in the synthesis of bis(3-indolyl)phenylmethanes, demonstrating the reactivity of the sulfonyl chloride group in facilitating bond formation . The presence of the trifluoromethyl groups in the compound of interest would likely enhance its reactivity due to their strong electron-withdrawing effect.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The trifluoromethyl groups confer a high degree of electronegativity to the compound, which can affect its boiling point, solubility, and stability. The thermal properties of related compounds, such as 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, have been studied using thermogravimetric analysis, indicating their stability under various temperature conditions . The reactivity of sulfonyl chlorides towards nucleophiles is a key chemical property, making them valuable intermediates in organic synthesis.
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been used in reactions involving benzenesulfonyl chloride with sodium trialkylsilylalkylthiolates. These reactions lead to S-phenyl S′-trialkylsilylalkyl thiosulfonates or a mixture with S,S′-bis(trialkylsilylalkyl) disulfides (Vlasova et al., 1979).
Synthesis of Derivatives and Intermediates
- The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate, involves 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination. The process achieves a total yield of 61.7% (Zhou Xiao-rui, 2006).
Photocatalysis and Catalysis
- 1,3,5-Tris(hydrogensulfato) benzene, prepared from phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).
Synthesis of Novel Organic Molecules
- The synthesis of functional aromatic multisulfonyl chlorides, including 3,5-bis(chlorosulfonyl) compounds, plays a crucial role in the creation of complex organic molecules and dendritic structures (Percec et al., 2001).
Synthesis of Polyimides
- A novel diamine monomer containing fluorine and phosphine oxide was synthesized using 3,5-bis(trifluoromethyl)bromobenzene, leading to the development of polyimides with high thermal stability and low birefringence (Jeong et al., 2001).
Green Synthesis Approaches
- The compound has facilitated green synthesis methodologies, exemplified by the synthesis of bis(3-indolyl)phenylmethanes catalyzed by benzenesulfonyl-based compounds in an aqueous medium (Krishnamurthy & Jagannath, 2013).
Antimicrobial Research
- Novel derivatives synthesized from 3,5-bis(trifluoromethyl)benzenesulfonyl chloride have been evaluated for their antimicrobial properties, offering potential applications in medical and pharmaceutical research (Al‐Azmi & Mahmoud, 2020).
Drug Intermediate Synthesis
- The compound is used in synthesizing key building blocks for drugs like penoxsulam, illustrating its pivotal role in pharmaceutical manufacturing (Huang et al., 2019).
Anti-Inflammatory Research
- Research has been conducted on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives synthesized using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride for their anti-inflammatory activities (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-2-8(6-12)9-4-10(13(16,17)18)7-11(5-9)14(19,20)21/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUROIBJCPGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181949 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |
CAS RN |
885950-94-7 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



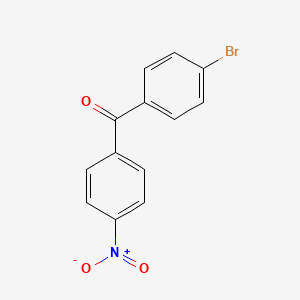
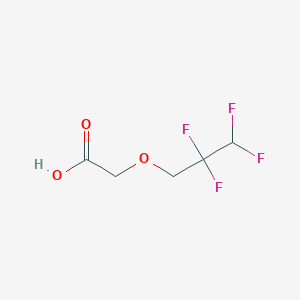
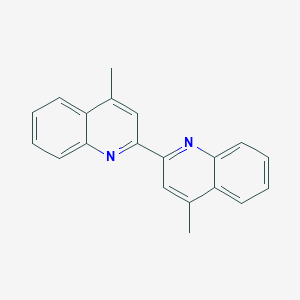
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)
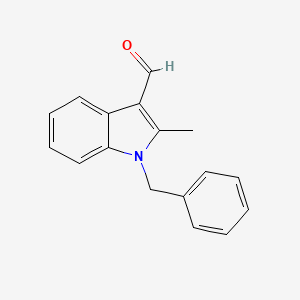
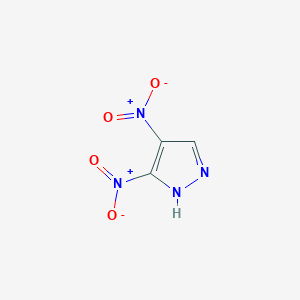
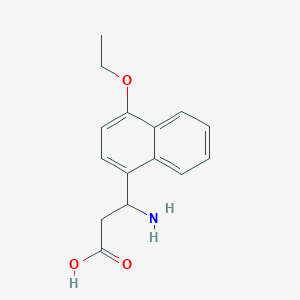
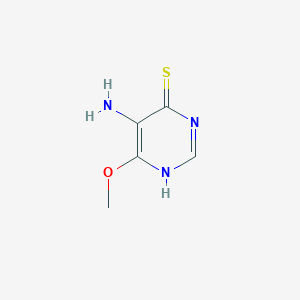
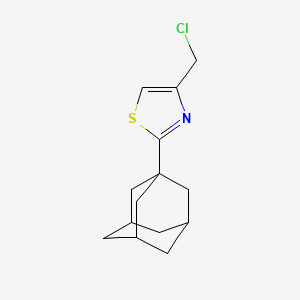
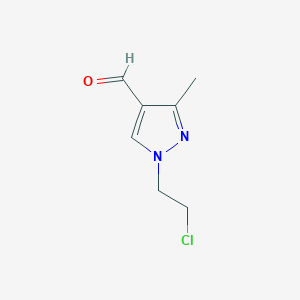
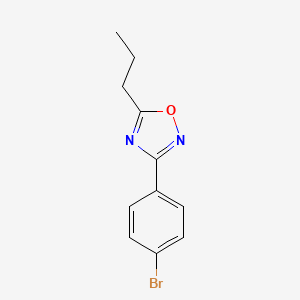
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)